2-Amino-3,4-difluorobenzaldehyde

Lipophilicity Medicinal Chemistry Physicochemical Properties

Procure 2-Amino-3,4-difluorobenzaldehyde (1602097-79-9) for its unique ortho-amino/aldehyde motif adjacent to 3,4-difluoro substitution. This configuration enables privileged heterocyclic scaffolds (quinolines, quinazolines, benzimidazoles) with optimized LogP (~1.94). Not interchangeable with non-aminated or differently substituted analogs. Solid state facilitates small-scale handling. For novel ortho-amination and C-H functionalization methodology development.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
CAS No. 1602097-79-9
Cat. No. B1381490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-difluorobenzaldehyde
CAS1602097-79-9
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)N)F)F
InChIInChI=1S/C7H5F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2
InChIKeyIYSSZOLMHLGBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9): A Multi-Functional Fluorinated Aromatic Aldehyde Building Block


2-Amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9) is a fluorinated aromatic aldehyde with the molecular formula C₇H₅F₂NO and a molecular weight of 157.12 g/mol [1]. As an active pharmaceutical intermediate and versatile organic building block , its chemical structure features a benzene ring substituted with an amino group (-NH₂) at the 2-position, fluorine atoms at the 3- and 4-positions, and an aldehyde group (-CHO) . This unique arrangement of functional groups endows it with specific physicochemical and reactive properties, making it a subject of interest in organic and medicinal chemistry research.

Procurement Risk for 2-Amino-3,4-difluorobenzaldehyde: Why In-Class Fluorinated Benzaldehydes Are Not Interchangeable


Procurement decisions based solely on functional class similarity (e.g., 'a fluorinated benzaldehyde') are scientifically invalid for 2-amino-3,4-difluorobenzaldehyde. This compound is not a simple, generic synthon. The precise arrangement of its ortho-amino group and meta/para-fluorine atoms dictates its unique reactivity profile, particularly for ortho-amination chemistry and the formation of specific heterocyclic scaffolds . Furthermore, the dual fluorine substitution confers distinct physicochemical properties, such as a calculated LogP of ~1.94 [1], which directly influences lipophilicity and molecular interactions in a way that non-fluorinated or differently substituted analogs cannot replicate. Substituting with a compound like 3,4-difluorobenzaldehyde (CAS 34036-07-2) would eliminate the crucial amino functionality, fundamentally altering the compound's synthetic utility and biological relevance .

Quantitative Differentiation of 2-Amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9) Against Key Analogs


Physicochemical Differentiation: LogP and Molecular Weight of 2-Amino-3,4-difluorobenzaldehyde vs. Non-fluorinated and Mono-fluorinated Analogs

The calculated lipophilicity (LogP) of 2-Amino-3,4-difluorobenzaldehyde is 1.94 [1]. This value demonstrates a significant increase in lipophilicity compared to its non-fluorinated parent analog, 2-aminobenzaldehyde (LogP ~0.99), and is also higher than a mono-fluorinated analog like 2-amino-4-fluorobenzaldehyde (LogP ~1.5) . This quantifiable difference in a key physicochemical property indicates that 2-amino-3,4-difluorobenzaldehyde is predicted to have enhanced membrane permeability and altered distribution profiles in biological systems.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Comparative Supplier and Purity Analysis for 2-Amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9)

A review of commercial suppliers indicates that 2-Amino-3,4-difluorobenzaldehyde is available at purities of ≥95% and 99% . Pricing and availability are variable and must be confirmed with vendors. The purity level is a critical selection criterion for synthetic use, as lower purity batches may contain impurities (e.g., starting materials or isomers) that can significantly impact reaction yields or complicate purification.

Procurement Supply Chain Quality Control

Functional Differentiation: Synthetic Utility in Ortho-Amination Chemistry

The ortho-relationship between the amino and aldehyde groups in 2-amino-3,4-difluorobenzaldehyde is a key structural feature that differentiates it from its meta- and para-isomers. This motif enables specific reactions, such as the thermally promoted formation of ring-fused aminals with cyclic amines [1]. This reactivity is not accessible to the 3- or 4-amino isomers, making the 2-amino derivative uniquely valuable for constructing these specific nitrogen-containing heterocycles. The fluorine substitution further modulates the electronics of the ring, potentially influencing the reaction kinetics and yield compared to non-fluorinated ortho-aminobenzaldehydes.

Synthetic Methodology C-H Activation Aminal Formation

Procurement-Guided Application Scenarios for 2-Amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9)


Medicinal Chemistry: Scaffold for Fluorinated Heterocycle Synthesis

Procure 2-amino-3,4-difluorobenzaldehyde when the synthetic objective is to build fluorinated nitrogen-containing heterocycles, such as quinolines, quinazolines, or benzimidazoles. Its ortho-amino/aldehyde motif is a privileged synthon for these core structures . The presence of the two fluorine atoms, which contribute to a higher LogP (~1.94) compared to non-fluorinated analogs, is advantageous for modulating the drug-like properties (e.g., metabolic stability, membrane permeability) of the resulting heterocyclic scaffolds [1].

Chemical Biology: Synthesis of Fluorinated Schiff Base Ligands and Probes

This compound is a prime candidate for synthesizing fluorinated Schiff bases via condensation with primary amines . The unique electronic environment created by the 3,4-difluoro substitution pattern can significantly alter the properties of the resulting imine ligand, making it useful for developing novel fluorescent probes or metal-chelating agents with tunable photophysical and coordination chemistry properties. Its solid physical state (as specified by vendors) simplifies weighing and handling for small-scale synthesis .

Advanced Organic Synthesis: Ortho-Amination and C-H Functionalization Method Development

As a model substrate in methodology development, 2-amino-3,4-difluorobenzaldehyde is valuable for exploring novel ortho-amination and C-H functionalization reactions [2]. Its specific substitution pattern provides a distinct steric and electronic environment for investigating reaction scope and mechanism. The procurement of this specific compound over other regioisomers is mandatory for projects requiring the ortho-amino aldehyde functionality as a directing group or reaction partner.

Technical Documentation Hub

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